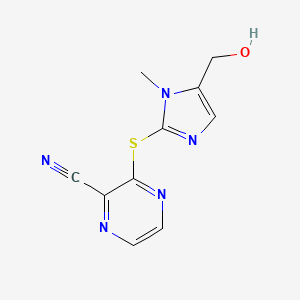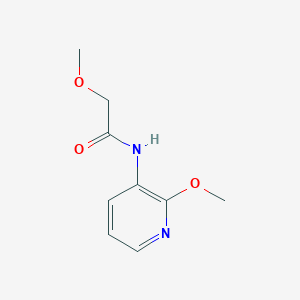
5-Cyanothiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyanothiophene-3-sulfonamide is an organosulfur compound characterized by the presence of a thiophene ring substituted with a cyano group at the 5-position and a sulfonamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanothiophene-3-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via the reaction of thiophene derivatives with sulfonyl chlorides in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions involving thiophene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 5-Cyanothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
5-Cyanothiophene-3-sulfonamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Cyanothiophene-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein-Ligand Interactions: The compound can bind to proteins, altering their function and activity.
Pathways Involved: The compound may affect pathways related to folic acid metabolism and DNA synthesis.
相似化合物的比较
Thiophene-2-sulfonamide: Similar structure but lacks the cyano group.
5-Bromothiophene-3-sulfonamide: Similar structure but has a bromine atom instead of a cyano group.
5-Methylthiophene-3-sulfonamide: Similar structure but has a methyl group instead of a cyano group.
Uniqueness: 5-Cyanothiophene-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties. The cyano group enhances its reactivity and potential for further functionalization, while the sulfonamide group provides specific interactions with biological targets .
属性
分子式 |
C5H4N2O2S2 |
|---|---|
分子量 |
188.2 g/mol |
IUPAC 名称 |
5-cyanothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H4N2O2S2/c6-2-4-1-5(3-10-4)11(7,8)9/h1,3H,(H2,7,8,9) |
InChI 键 |
LEMGBNKSTYUPTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1S(=O)(=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)











